molecular formula C15H29N3O3 B14777123 Tert-butyl 3-[2-aminopropanoyl(propan-2-yl)amino]pyrrolidine-1-carboxylate

Tert-butyl 3-[2-aminopropanoyl(propan-2-yl)amino]pyrrolidine-1-carboxylate

Cat. No.: B14777123
M. Wt: 299.41 g/mol
InChI Key: DNZUMHRVRWWGMX-UHFFFAOYSA-N
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Description

Tert-butyl 3-[2-aminopropanoyl(propan-2-yl)amino]pyrrolidine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminopropanoyl group, and a pyrrolidine ring. Its molecular formula is C14H28N2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[2-aminopropanoyl(propan-2-yl)amino]pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 3-aminopropanoate with 2-aminopropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation. The resulting intermediate is then reacted with pyrrolidine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[2-aminopropanoyl(propan-2-yl)amino]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the substituent used.

Scientific Research Applications

Tert-butyl 3-[2-aminopropanoyl(propan-2-yl)amino]pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl 3-[2-aminopropanoyl(propan-2-yl)amino]pyrrolidine-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cell surface receptors, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate: Similar in structure but with different functional groups.

    Tert-butyl 3-(2-aminoethoxy)propanoate: Contains an aminoethoxy group instead of an aminopropanoyl group.

    Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: An intermediate in the synthesis of biologically active compounds.

Uniqueness

Tert-butyl 3-[2-aminopropanoyl(propan-2-yl)amino]pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C15H29N3O3

Molecular Weight

299.41 g/mol

IUPAC Name

tert-butyl 3-[2-aminopropanoyl(propan-2-yl)amino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H29N3O3/c1-10(2)18(13(19)11(3)16)12-7-8-17(9-12)14(20)21-15(4,5)6/h10-12H,7-9,16H2,1-6H3

InChI Key

DNZUMHRVRWWGMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)C(C)N

Origin of Product

United States

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